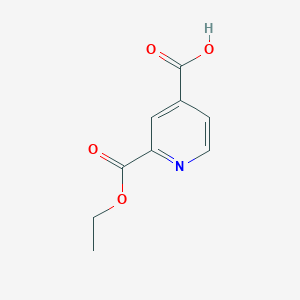

2-Chloro-3-(chloroamino)naphthalene-1,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

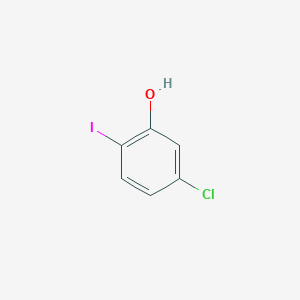

2-Chloro-3-(chloroamino)naphthalene-1,4-dione, also known as CCAN, is a synthetic compound that has been widely used in scientific research due to its unique properties. CCAN is a member of the naphthoquinone family and is structurally similar to vitamin K.

Mecanismo De Acción

2-Chloro-3-(chloroamino)naphthalene-1,4-dione exerts its biological effects by inhibiting the mitochondrial respiratory chain complex III, leading to the generation of ROS. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. 2-Chloro-3-(chloroamino)naphthalene-1,4-dione-induced ROS generation has been shown to activate various signaling pathways, including the MAPK and NF-κB pathways, leading to cellular responses such as inflammation and apoptosis.

Efectos Bioquímicos Y Fisiológicos

2-Chloro-3-(chloroamino)naphthalene-1,4-dione has been shown to induce oxidative stress in various cell types, leading to DNA damage, protein oxidation, and lipid peroxidation. 2-Chloro-3-(chloroamino)naphthalene-1,4-dione-induced oxidative stress has also been shown to activate various signaling pathways, leading to cellular responses such as inflammation and apoptosis. In vivo studies have shown that 2-Chloro-3-(chloroamino)naphthalene-1,4-dione can induce liver and kidney damage, as well as cardiotoxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Chloro-3-(chloroamino)naphthalene-1,4-dione is a potent inhibitor of the mitochondrial respiratory chain, making it a useful tool to study the role of ROS in cellular signaling pathways. However, 2-Chloro-3-(chloroamino)naphthalene-1,4-dione-induced ROS generation can also lead to non-specific effects, making it important to use appropriate controls in experiments. 2-Chloro-3-(chloroamino)naphthalene-1,4-dione has also been shown to induce cytotoxicity at high concentrations, limiting its use in some experiments.

Direcciones Futuras

For 2-Chloro-3-(chloroamino)naphthalene-1,4-dione research could include studying its effects in different cell types and disease models, as well as developing more specific inhibitors of the mitochondrial respiratory chain. 2-Chloro-3-(chloroamino)naphthalene-1,4-dione could also be used in combination with other compounds to enhance its effects or reduce its toxicity.

Métodos De Síntesis

2-Chloro-3-(chloroamino)naphthalene-1,4-dione can be synthesized through a multi-step reaction process starting from 2-nitronaphthalene. The first step involves the reduction of 2-nitronaphthalene to 2-amino-1-naphthol, followed by the chlorination of the amino group to form 2-chloro-1-naphthol. The final step involves the reaction of 2-chloro-1-naphthol with phosgene and ammonia to form 2-Chloro-3-(chloroamino)naphthalene-1,4-dione.

Aplicaciones Científicas De Investigación

2-Chloro-3-(chloroamino)naphthalene-1,4-dione has been widely used in scientific research as a tool to study the redox properties of biological systems. It has been shown to be a potent inhibitor of the mitochondrial respiratory chain, leading to the generation of reactive oxygen species (ROS). 2-Chloro-3-(chloroamino)naphthalene-1,4-dione has also been used to study the role of ROS in cellular signaling pathways, apoptosis, and cancer.

Propiedades

Número CAS |

155669-77-5 |

|---|---|

Nombre del producto |

2-Chloro-3-(chloroamino)naphthalene-1,4-dione |

Fórmula molecular |

C10H5Cl2NO2 |

Peso molecular |

242.05 g/mol |

Nombre IUPAC |

2-chloro-3-(chloroamino)naphthalene-1,4-dione |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-8(13-12)10(15)6-4-2-1-3-5(6)9(7)14/h1-4,13H |

Clave InChI |

NMKFCUZEFPRPJX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCl |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCl |

Sinónimos |

1,4-Naphthalenedione, 2-chloro-3-(chloroamino)- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)

![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)